Myofedrin
Description
Myofedrin (Oxyfedrine) is a cardiovascular agent primarily used for its coronary vasodilatory and antianginal properties. It selectively dilates coronary arteries, increasing coronary blood flow, while also enhancing myocardial contractility and heart rate through multifaceted mechanisms. These include β-adrenergic receptor agonism, inhibition of phosphodiesterase (PDE) activity, and modulation of prostaglandin and adenosine pathways . Additionally, this compound exhibits antiplatelet aggregation effects and influences cardiac conduction, making it distinct from conventional vasodilators .
Properties
IUPAC Name |
3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860171 | |
| Record name | 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacokinetic Comparison
This compound’s pharmacokinetic profile is characterized by rapid absorption and moderate bioavailability. Below is a hypothetical table based on available evidence and analogous compounds:
Pharmacodynamic Comparison
This compound’s multi-mechanistic action differentiates it from other vasodilators:
Discussion
Mechanistic Advantages of this compound
This compound’s dual β-agonist and PDE inhibitory activity allows synergistic coronary vasodilation without excessive hypotension, a common drawback of nitrates . Its antiplatelet effects further enhance utility in patients with comorbid atherosclerosis, though head-to-head trials with other antianginal agents are scarce .
Limitations and Contradictions
While this compound’s multi-target approach is advantageous, its positive chronotropic effects may contraindicate use in patients with arrhythmias. In contrast, β-blockers (e.g., metoprolol) reduce heart rate but lack vasodilatory benefits, highlighting the need for personalized therapy .
Areas for Further Research
Comparative studies evaluating this compound against newer agents (e.g., ranolazine) are warranted. Additionally, its long-term effects on mortality in heart failure remain underexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
